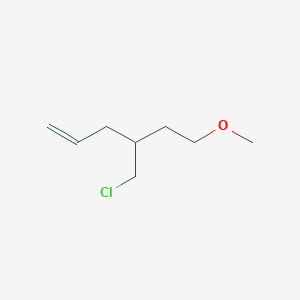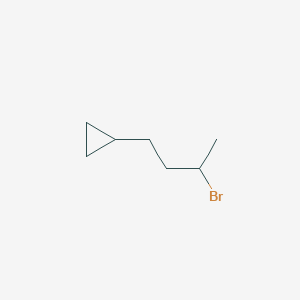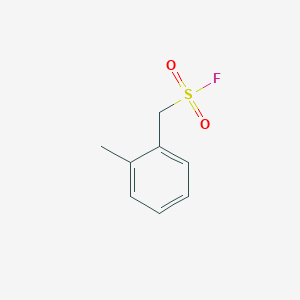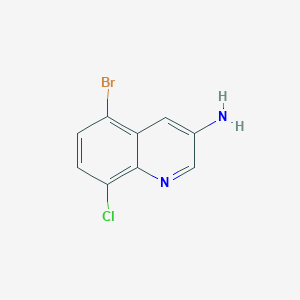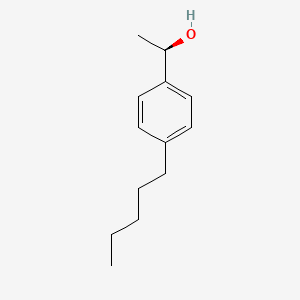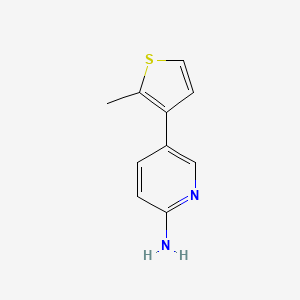
5-(2-Methylthiophen-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylthiophen-3-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a 2-methylthiophene group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiophen-3-yl)pyridin-2-amine typically involves the coupling of a pyridine derivative with a thiophene derivative. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with 2-methylthiophene boronic acid in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylthiophen-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid or Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(2-Methylthiophen-3-yl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Methylthiophen-3-yl)pyridin-2-amine is not well-documented. it is likely to interact with various molecular targets and pathways due to its heterocyclic structure. Potential targets include enzymes and receptors involved in biological processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
5-(2-methylthiophen-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H10N2S/c1-7-9(4-5-13-7)8-2-3-10(11)12-6-8/h2-6H,1H3,(H2,11,12) |
InChI Key |
WFTZQGFISVIIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


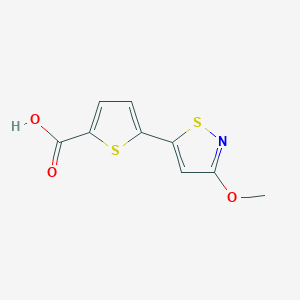
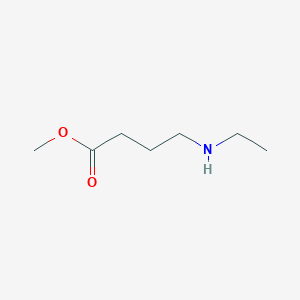

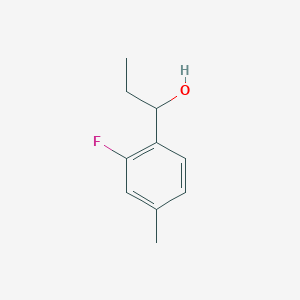
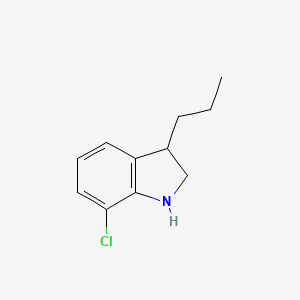
![2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B15257450.png)
![2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15257452.png)
